

[Pro3]-GIP (Mouse): Application Notes and Protocols for In Vivo Metabolic Studies

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Compound of Interest

Compound Name: [Pro3]-GIP (Mouse)

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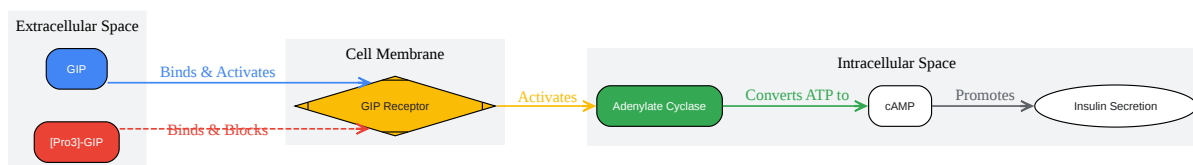
Introduction

Glucose-dependent insulintropic polypeptide (GIP) is an incretin hormone that plays a significant role in glucose homeostasis and lipid metabolism. **[Pro3]-GIP (Mouse)** is a specific and stable antagonist of the GIP receptor (GIPR). In murine models of obesity and type 2 diabetes, antagonism of GIPR signaling by [Pro3]-GIP has been shown to improve metabolic parameters, making it a valuable tool for research in these areas.^{[1][2][3]} This document provides detailed protocols for in vivo studies using **[Pro3]-GIP (Mouse)** to investigate its effects on metabolic phenotypes.

Mechanism of Action

[Pro3]-GIP acts as a competitive antagonist at the mouse GIP receptor.^[4] By binding to the GIPR, it blocks the downstream signaling cascade initiated by endogenous GIP. This inhibition prevents GIP-stimulated cyclic AMP (cAMP) production and subsequent insulin release from pancreatic β -cells.^{[1][5]} This antagonistic action helps to mitigate the metabolic abnormalities associated with excessive GIP signaling in obesogenic conditions.

GIP Receptor Signaling Pathway and [Pro3]-GIP Antagonism



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